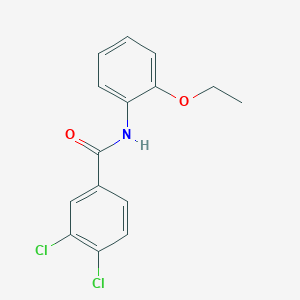

3,4-dichloro-N-(2-ethoxyphenyl)benzamide

説明

3,4-Dichloro-N-(2-ethoxyphenyl)benzamide is a synthetic benzamide derivative characterized by a dichlorinated benzene ring (positions 3 and 4) and an N-linked 2-ethoxyphenyl substituent. The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring distinguishes it from other N-substituted benzamide analogs.

特性

分子式 |

C15H13Cl2NO2 |

|---|---|

分子量 |

310.2g/mol |

IUPAC名 |

3,4-dichloro-N-(2-ethoxyphenyl)benzamide |

InChI |

InChI=1S/C15H13Cl2NO2/c1-2-20-14-6-4-3-5-13(14)18-15(19)10-7-8-11(16)12(17)9-10/h3-9H,2H2,1H3,(H,18,19) |

InChIキー |

RQVYDNLRQZGDNU-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |

正規SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl |

製品の起源 |

United States |

類似化合物との比較

Structural Analogues and Substitution Patterns

The following table highlights key structural differences and similarities among 3,4-dichloro-N-(2-ethoxyphenyl)benzamide and related compounds:

Structural Insights :

- AH-7921 and U-47700: Both feature a cyclohexylmethyl or cyclohexyl group with dimethylamino substitution, critical for μ-opioid receptor binding .

- This compound: The ethoxy group may influence lipophilicity and metabolic stability compared to amino-substituted analogs.

- Hydroxyethyl and Dimethoxyphenyl Derivatives : Polar substituents (e.g., -OH, -OCH₃) reduce CNS penetration but may alter solubility and metabolic pathways .

Pharmacological Activity and Receptor Affinity

Mechanistic Notes:

- AH-7921 and U-47700 act as full μ-opioid agonists, with U-47700’s trans-isomer exhibiting higher potency due to optimal stereochemistry .

- The ethoxy group in the target compound may reduce receptor affinity compared to dimethylamino substituents, which enhance ionic interactions with opioid receptors .

Physicochemical and Metabolic Properties

Metabolic Stability :

Toxicity and Regulatory Status

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。